molecular formula C12H17N3O7 B12317414 (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate

Cat. No.: B12317414
M. Wt: 315.28 g/mol
InChI Key: MKZJGETUNXHZRX-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

(4,5-diacetyloxy-6-azido-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZJGETUNXHZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the azido group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The azido group is then introduced using sodium azide under controlled temperature conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The azido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Sodium azide in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxan derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and medicinal applications, where the compound can be used to label or modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl) acetate
  • (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
  • (4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl) acetate

Uniqueness

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may lack this functional group and its associated properties.

Biological Activity

(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the presence of an azido group, which is known to enhance biological activity through various mechanisms. The molecular formula of (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate is C₁₃H₁₅N₃O₇, and its structure includes multiple acetoxy groups that may influence its reactivity and interactions with biological systems .

Cytotoxicity

Recent studies have indicated that compounds containing azido groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that azole derivatives can display anti-tumor activities against HepG2 cells with IC50 values below 50 μM . While specific data on (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate is limited, the presence of the azido group suggests potential cytotoxic properties.

Antimicrobial Properties

Compounds similar to (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate have been evaluated for their antimicrobial activities. Azole derivatives are known for their antifungal properties and have been shown to inhibit the growth of various microorganisms . The unique structure of (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate may provide similar antimicrobial benefits.

Case Studies and Research Findings

  • Cytotoxicity Against HepG2 Cells :
    • A study evaluated several azole derivatives for their cytotoxic effects on HepG2 cells. Compounds with structural similarities to (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate displayed varying degrees of cytotoxicity, indicating that modifications in structure can significantly impact biological activity .
  • Antimicrobial Evaluation :
    • In a comparative study of azole derivatives, several compounds exhibited strong antimicrobial activity against a range of pathogens. This suggests that (4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetate could also possess similar properties due to its structural characteristics .

Data Table: Biological Activity Comparison

Compound NameCytotoxicity (IC50 μM)Antimicrobial ActivityNotes
Azole Derivative 1<50YesEffective against HepG2
Azole Derivative 2<50YesStrong antifungal properties
(4,5-Diacetyloxy-6-azido-2-methyloxan-3-yl) acetateTBDTBDPotential for further study

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